Comparative XLogP3 Hydrophobicity: 4-Methylpent-4-enal vs. Saturated Analog 4-Methylpentanal
Computational prediction of octanol-water partition coefficient (XLogP3) provides a quantitative basis for differential formulation behavior. 4-Methylpent-4-enal exhibits a calculated XLogP3 value of 1.4 [1]. In contrast, its saturated analog 4-methylpentanal (CAS 1119-16-0) yields a higher calculated XLogP3 of 1.6 [2]. The 0.2 log unit difference corresponds to an approximately 1.58-fold difference in theoretical partition ratio, indicating that 4-methylpent-4-enal is less lipophilic than its saturated counterpart, a factor relevant to fragrance release kinetics and solvent partitioning in formulation development.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 4-Methylpentanal (saturated analog): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = 0.2; approximate 1.58× lower theoretical partition ratio for target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity differences inform fragrance release profiles and solvent compatibility; the lower XLogP3 value of 4-methylpent-4-enal may favor aqueous or polar matrix formulations where saturated analogs partition excessively into nonpolar phases.
- [1] PubChem. 4-Methylpent-4-enal: Computed Properties (XLogP3). CID 10197635. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylpent-4-enal View Source
- [2] PubChem. 4-Methylpentanal: Computed Properties (XLogP3). CID 129. View Source
